molecular formula C15H11ClFN5O3S B10925965 5-{(1E)-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-{(1E)-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10925965
M. Wt: 395.8 g/mol
InChI Key: DGJLMESNQNUQHG-FBCYGCLPSA-N
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Description

5-{[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of triazole, thiazine, and benzyl groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides and suitable nucleophiles.

    Formation of the Thiazine Ring: The thiazine ring is synthesized through cyclization reactions involving sulfur-containing reagents.

    Final Coupling and Functionalization: The final step involves coupling the triazole and thiazine intermediates, followed by functionalization to introduce the ethanimidoyl and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-{[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOLE: Shares the triazole and benzyl moieties but lacks the thiazine ring.

    4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE: Contains the thiazine ring but lacks the triazole and benzyl groups.

Uniqueness

5-{[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of functional groups, which confer diverse reactivity and potential applications. The presence of both triazole and thiazine rings, along with the benzyl group, makes it a versatile compound for various scientific studies.

Properties

Molecular Formula

C15H11ClFN5O3S

Molecular Weight

395.8 g/mol

IUPAC Name

5-[(E)-N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C15H11ClFN5O3S/c1-7(11-12(23)20-15(25)26-13(11)24)19-14-18-6-22(21-14)5-8-2-3-9(17)4-10(8)16/h2-4,6,24H,5H2,1H3,(H,20,23,25)/b19-7+

InChI Key

DGJLMESNQNUQHG-FBCYGCLPSA-N

Isomeric SMILES

C/C(=N\C1=NN(C=N1)CC2=C(C=C(C=C2)F)Cl)/C3=C(SC(=O)NC3=O)O

Canonical SMILES

CC(=NC1=NN(C=N1)CC2=C(C=C(C=C2)F)Cl)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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